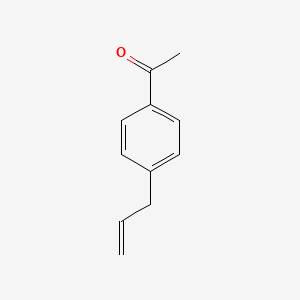
4'-Allylacetophenone
Übersicht
Beschreibung
4’-Allylacetophenone , also known as 4-Propenylacetophenone , is an organic compound with the chemical formula C<sub>10</sub>H<sub>10</sub>O. It belongs to the class of aromatic ketones and is characterized by an allyl group (CH<sub>2</sub>CHCH<sub>2</sub>) attached to the para position of the acetophenone ring.
Synthesis Analysis
The synthesis of 4’-Allylacetophenone involves various methods, including Friedel-Crafts acylation . In this reaction, acetophenone reacts with allyl chloride or allyl bromide in the presence of a Lewis acid catalyst (such as aluminum chloride) to form the desired product. The reaction proceeds via electrophilic aromatic substitution, resulting in the substitution of a hydrogen atom on the benzene ring with the allyl group.
Molecular Structure Analysis
The molecular structure of 4’-Allylacetophenone consists of a benzene ring (phenyl group) attached to an acetophenone moiety. The allyl group extends from the para position of the phenyl ring. The compound exhibits both aromatic and carbonyl functionalities, making it an interesting target for various applications.
Chemical Reactions Analysis
- Hydrogenation : 4’-Allylacetophenone can be hydrogenated to form 4’-Allylacetophenol , which contains a hydroxyl group at the para position.
- Oxidation : Oxidation of the allyl group can lead to the formation of carboxylic acids or other functionalized derivatives.
- Grignard Reaction : The compound can react with Grignard reagents to yield substituted derivatives.
- Michael Addition : The allyl group allows for Michael addition reactions with nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50–52°C.
- Boiling Point : Around 240–245°C.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Odor : Exhibits a sweet, floral, and slightly spicy odor.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Chromones : 4'-Allylacetophenone derivatives are utilized in synthesizing various chromones. A study demonstrated the conversion of substituted-2-hydroxy-3-allylacetophenones into polyfunctional 1-(2-hydroxy-3-allylaryl)-5-aryl-4-pentene-1,3-diones, eventually yielding substituted 8-allyl-2-styrylchromones (Reddy & Krupadanam, 1996).
Environmental Impact Studies
- Photochemical Transformation Studies : Investigations into the photochemical transformation of pharmaceuticals in surface waters have identified compounds such as 4-isobutylacetophenone as harmful byproducts. These studies emphasize the need for environmental monitoring of such compounds (Ruggeri et al., 2013).
Spectroscopic Analysis
- Spectroscopic Property Analysis : The molecular structures and vibrational wavenumbers of acetophenone derivatives, such as 4-hexylacetophenone, have been analyzed using spectroscopic methods like FT-IR, FT-Raman, and UV-Vis. These studies provide insights into the physical and chemical properties of these compounds (Saravanan & Balachandran, 2015).
Organic Chemistry
- Organic Reaction Catalysis : Studies have shown the use of acetophenone derivatives in catalyzing organic reactions. For instance, oxime-derived palladacycles have been used for the arylation of allyl alcohols, leading to the synthesis of β-arylated carbonyl compounds (Alacid & Nájera, 2007).
Pyrolysis Studies
- Pyrolysis Kinetics : The pyrolysis kinetics of hydroxyacetophenones, including 4-hydroxyacetophenone, have been determined, providing insights into their thermal stability and decomposition mechanisms (Monascal et al., 2017).
Green Chemistry
- Green Chemistry Approaches : Research has been conducted on synthesizing dihydroxyacetophenone from resorcinol and acetic acid using environmentally friendly and reusable catalysts. This aligns with the principles of green chemistry (Yadav & Joshi, 2002).
Synthesis of Drug Intermediates
- Intermediate for Drug Synthesis : Acetophenone derivatives have been synthesized as intermediates for drugs like Cyproconazole (Mei, 2010).
Homogeneous Catalysis
- Homogeneous Catalysis Studies : Research on the selective allylic oxidation and carbon–carbon bond fission of olefins using rhodium(II) acetate as a catalyst has contributed to advancements in homogeneous catalysis (Uemura & Patil, 1982).
Safety And Hazards
- Irritant : 4’-Allylacetophenone may cause skin and eye irritation.
- Flammable : It is a flammable liquid.
- Toxicity : Limited toxicity data are available; handle with care.
Zukünftige Richtungen
- Biological Studies : Investigate its potential pharmacological activities and interactions.
- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.
- Industrial Applications : Assess its use in perfumery, flavoring, or pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(4-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXSCNTJQYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Allylacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



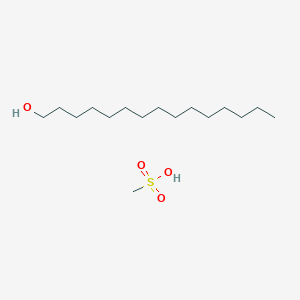
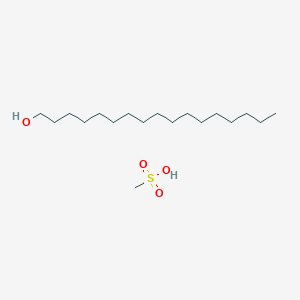
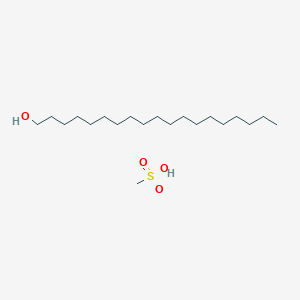
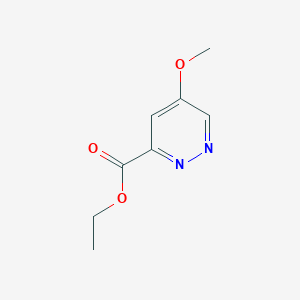
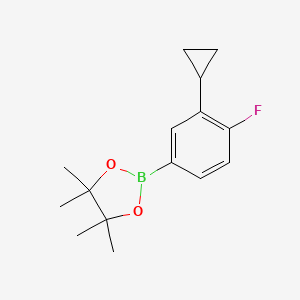

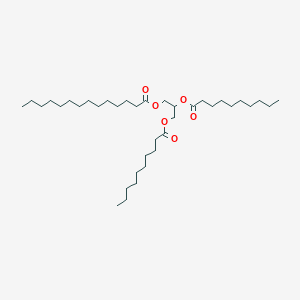
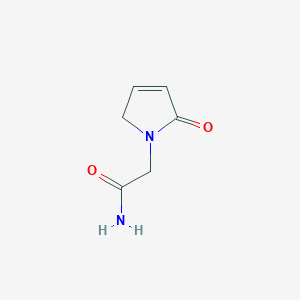
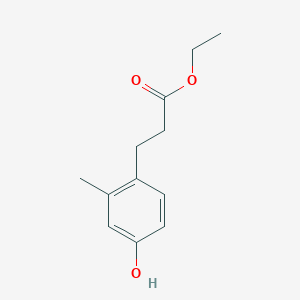
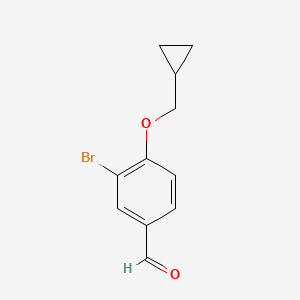
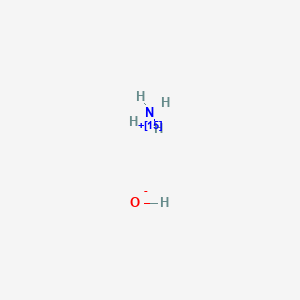
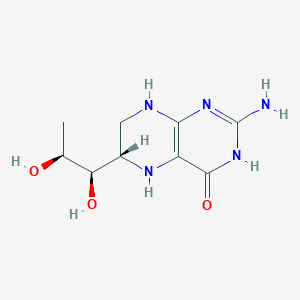
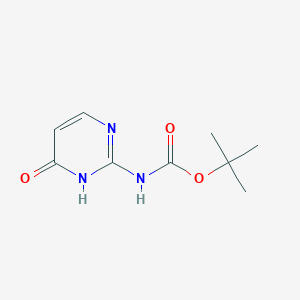
![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)